molecular formula C21H20N2O4S B12751807 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)- CAS No. 131194-26-8

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)-

Cat. No.: B12751807
CAS No.: 131194-26-8
M. Wt: 396.5 g/mol
InChI Key: MARXYUXLVABKCN-QXMHVHEDSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name 2,4(1H,3H)-pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)- adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. The parent structure, 2,4(1H,3H)-pyrimidinedione , consists of a six-membered pyrimidine ring with ketone groups at positions 2 and 4 (Figure 1). Substituents are numbered sequentially:

  • 1-((2-Hydroxyethoxy)methyl) : A methoxy group bonded to the nitrogen at position 1, with a hydroxyethyl (-CH2-O-CH2-CH2-OH) side chain.
  • 5-((1Z)-2-Phenylethenyl) : A styryl group (-CH=CH-C6H5) at position 5 with a Z-configuration.
  • 6-(Phenylthio) : A thioether group (-S-C6H5) at position 6.

The numbering follows pyrimidine conventions, where positions 1 and 3 are occupied by nitrogen atoms. The "1H,3H" notation indicates tautomeric hydrogen positions on N1 and N3 in the dione form.

Table 1: Substituent Positions and Functional Groups

Position Group IUPAC Description
1 (2-Hydroxyethoxy)methyl Methoxyethyl with terminal -OH
5 (1Z)-2-Phenylethenyl Styryl group (Z-configuration)
6 Phenylthio Thioether linked to benzene

Stereochemical Analysis of the (1Z)-2-Phenylethenyl Substituent

The (1Z)-2-phenylethenyl group introduces stereochemical complexity due to the double bond between C1 and C2. The Z designation specifies that the higher-priority substituents (phenyl groups) reside on the same side of the double bond. This configuration influences molecular geometry by creating a planar, conjugated system between the pyrimidine ring and the phenyl group (Figure 2). Nuclear Overhauser Effect (NOE) spectroscopy would reveal proximity between the pyrimidine C5 proton and the adjacent phenyl ring protons, confirming the Z-configuration.

The stereochemistry affects electronic properties:

  • Conjugation : The Z-configuration allows partial π-orbital overlap between the pyrimidine ring and the styryl group, reducing the energy gap for electronic transitions.
  • Steric effects : The cis-phenyl groups create non-bonded interactions with the 6-phenylthio substituent, potentially stabilizing a twisted conformation.

Comparative Structural Analysis with Related Pyrimidinedione Derivatives

Structurally analogous pyrimidinediones exhibit variations in substituent electronic profiles and biological activity:

Table 2: Comparative Substituent Analysis

Compound Position 1 Position 5 Position 6
Uracil H H H
Thymine H CH3 H
Fluorouracil H F H
Target Compound (2-HOEtO)CH2- (Z)-CH=CH-C6H5 S-C6H5

Key differences include:

  • Position 1 : The (2-hydroxyethoxy)methyl group enhances solubility compared to uracil’s unsubstituted N1.
  • Position 5 : The Z-styryl group introduces chirality and extended conjugation absent in thymine’s methyl group.
  • Position 6 : The phenylthio group (-SPh) increases lipophilicity relative to oxygen-based substituents.

X-ray Crystallography and Conformational Dynamics

Though experimental crystallographic data for this specific derivative is limited, analogous pyrimidinediones exhibit planar pyrimidine rings with substituents adopting equatorial orientations to minimize steric strain. Key predictions include:

  • Pyrimidine ring planarity : The 2,4-dione system maintains a near-planar geometry due to resonance stabilization.
  • (2-Hydroxyethoxy)methyl conformation : The ethylene glycol chain likely adopts a gauche conformation to stabilize intramolecular hydrogen bonding between the terminal -OH and the N3 carbonyl.
  • Z-Styryl group orientation : The phenyl ring lies coplanar with the pyrimidine ring, maximizing π-π interactions.

Figure 3: Predicted Conformational Isomers

  • Conformer A : Styryl group aligned with the 6-phenylthio substituent (sterically hindered).
  • Conformer B : Styryl group rotated 180°, reducing steric clash (thermodynamically favored).

Properties

CAS No.

131194-26-8

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-[(Z)-2-phenylethenyl]-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C21H20N2O4S/c24-13-14-27-15-23-20(28-17-9-5-2-6-10-17)18(19(25)22-21(23)26)12-11-16-7-3-1-4-8-16/h1-12,24H,13-15H2,(H,22,25,26)/b12-11-

InChI Key

MARXYUXLVABKCN-QXMHVHEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)- typically involves multiple steps, including the formation of the pyrimidinedione core, the introduction of the hydroxyethoxy group, and the addition of phenylethenyl and phenylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of products.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)- has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues of Pyrimidinediones

Table 1: Key Pyrimidinedione Derivatives and Their Properties
Compound Name (CAS No.) Substituents Molecular Features Applications/Notes References
Target Compound 1: (2-hydroxyethoxy)methyl; 5: (Z)-styryl; 6: phenylthio High lipophilicity (phenylthio), stereospecificity Hypothesized antiviral/anticancer use -
Bromacil (314-40-9) 5-Bromo; 6-methyl; 3-(1-methylpropyl) Herbicidal activity, halogenated Herbicide
FMAU (69256-17-3) 1: 2-fluoro-arabinofuranosyl; 5: methyl Fluorinated sugar moiety, nucleoside analog Antiviral research (e.g., HBV studies)
5-Fluoro-2,4(1H,3H)-Pyrimidinedione 5-Fluoro Simple halogen substitution Biochemical probe

Functional Group Analysis

Position 1 Modifications
  • Target Compound: The (2-hydroxyethoxy)methyl group combines hydrophilicity (hydroxy) and flexibility (ethoxy), contrasting with FMAU’s rigid 2-fluoro-arabinofuranosyl sugar moiety. This difference may impact cellular uptake or enzyme binding .
  • Bromacil : Lacks a position 1 substituent, focusing instead on halogenation at position 5 for herbicidal activity .
Position 5 Modifications
  • This differs from Bromacil’s bromine (electron-withdrawing) and FMAU’s methyl group (steric effects) .
  • 5-Fluoro Derivative : Minimal substitution (single fluorine) limits steric bulk but increases electrophilicity for nucleophilic targeting .
Position 6 Modifications
  • Target Compound : The phenylthio group increases lipophilicity compared to oxygen-based analogues, possibly improving membrane permeability. This contrasts with FMAU ’s unmodified position 6 and Bromacil ’s methyl group .

Biological Activity

The compound 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)- is part of a class of pyrimidinediones that have garnered attention for their potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound and its derivatives.

  • Molecular Formula : C21H20N2O4S
  • Molecular Weight : 396.4595 g/mol
  • CAS Number : 131194-26-8

The biological activity of pyrimidinedione derivatives often involves interactions with various biological targets, including enzymes and receptors. These compounds can exhibit:

  • Antiviral Activity : Many pyrimidinediones have been studied for their ability to inhibit viral replication, particularly in the context of hepatitis C virus (HCV) and HIV.
  • Antitumor Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.

Antiviral Activity

Research indicates that certain derivatives of pyrimidinedione exhibit significant antiviral effects. For instance:

  • A study on a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives demonstrated that modifications at the N-1 position could enhance HCV inhibitory rates. Compounds with EC50 values less than 10 μM were noted to be more potent than ribavirin, a standard antiviral drug .

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

  • In vitro studies indicated that certain pyrimidinedione derivatives could inhibit the growth of various cancer cell lines. The mechanism often involves inducing cell cycle arrest and promoting apoptosis .

Case Studies

StudyCompoundTargetResults
3-Hydroxyquinazoline DerivativeHCVEC50 < 10 μM, more potent than ribavirin
Pyrimidinedione DerivativeCancer Cell LinesSignificant growth inhibition and apoptosis induction

Structure-Activity Relationship (SAR)

The effectiveness of pyrimidinedione derivatives can be influenced by structural modifications:

  • Substituents on the N-1 Position : The introduction of phenyl or alkyl groups can enhance antiviral activity.
  • Functional Groups : The presence of hydroxyl or methoxy groups may improve solubility and bioavailability.

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